molecular formula C16H21FN2O2 B2561054 1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320178-10-5

1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2561054
CAS No.: 2320178-10-5
M. Wt: 292.354
InChI Key: CMBBCIUXMXRIEG-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a diazepane derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,4-diazepane core, a seven-membered ring with two nitrogen atoms, which is a privileged structure in drug discovery. The diazepane scaffold is known for its versatility and is incorporated into molecules that act as key intermediates for the synthesis of more complex chemical entities or as potential pharmacologically active compounds . The molecular structure is further functionalized with a 2-fluorobenzoyl group and a tetrahydrofuran (oxolan-3-yl) moiety. The fluorinated aromatic ring is a common feature in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The oxolane group contributes to the molecule's three-dimensional structure and can influence its solubility and pharmacokinetic properties. While the specific biological profile of this compound is a subject for ongoing research, structurally related 1,4-diazepane compounds are investigated for their potential as chelators for radiometals used in diagnostic imaging and for their interactions with central nervous system targets . Researchers can leverage this compound as a sophisticated building block for developing novel therapeutic agents or as a tool compound in exploratory biology. This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-15-5-2-1-4-14(15)16(20)19-8-3-7-18(9-10-19)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBBCIUXMXRIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and neuroprotective effects, alongside structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14FN2O Molecular Formula \text{C}_{13}\text{H}_{14}\text{F}\text{N}_2\text{O}\quad \text{ Molecular Formula }

This compound features a diazepane ring, which is known for its role in various pharmacological activities. The presence of the fluorobenzoyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, a study on fluoroaryl derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus. The inhibition zones measured were comparable to standard antibiotics, indicating promising antimicrobial properties .

CompoundInhibition Zone (mm)Activity Level
MA-111515Moderate
MA-111616High
Control0None

Antitumor Activity

The antitumor effects of diazepane derivatives have been extensively studied. Compounds with similar structures have shown cytotoxicity against various cancer cell lines. For instance, a related compound was found to induce apoptosis in human cancer cells through the modulation of apoptotic pathways .

Neuroprotective Effects

Neuroprotective properties have also been observed in compounds related to this compound. A study involving a zebrafish model demonstrated that certain diazepane derivatives could mitigate oxidative stress and improve behavioral outcomes in seizure models . This suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups, such as fluorine substituents or oxolane moieties, can significantly affect the pharmacological profile. For instance:

  • Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Oxolane Ring : Contributes to structural rigidity and may influence receptor interactions.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several fluoroaryl diazepanes were tested against multi-drug resistant bacteria. The results indicated that the introduction of fluorine atoms increased the compounds' efficacy against resistant strains compared to their non-fluorinated counterparts .

Case Study 2: Neuroprotection in Seizure Models

A recent investigation into neuroprotective effects utilized a pentylenetetrazole-induced seizure model in zebrafish. Compounds similar to this compound demonstrated significant reductions in seizure frequency and severity, suggesting their potential as therapeutic agents for epilepsy .

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that 1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane exhibits significant antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including multi-drug resistant strains.

CompoundInhibition Zone (mm)Activity Level
MA-111515Moderate
MA-111616High
Control0None

A study demonstrated that the introduction of fluorine atoms enhances the antibacterial activity of diazepane derivatives against resistant strains, making this compound a candidate for further exploration in antibiotic development.

Antitumor Activity

The antitumor potential of diazepane derivatives has been well-documented. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. A comparative analysis revealed that these compounds can significantly reduce cell viability and promote apoptotic pathways in human cancer cells.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research utilizing a zebrafish model indicated that certain diazepane derivatives could mitigate oxidative stress and improve outcomes in seizure models. This suggests potential therapeutic applications for neurological disorders such as epilepsy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key insights include:

  • Fluorine Substitution : Enhances lipophilicity, potentially improving binding affinity to biological targets.
  • Oxolane Ring : Contributes to structural rigidity and may influence receptor interactions.

These modifications can significantly affect the pharmacological profile and efficacy of the compound.

Case Study 1: Antimicrobial Efficacy

In a study comparing several fluoroaryl diazepanes against multi-drug resistant bacteria, it was found that the introduction of fluorine increased efficacy against resistant strains compared to non-fluorinated counterparts. This highlights the potential of this compound in developing new antimicrobial agents.

Case Study 2: Neuroprotection in Seizure Models

A recent investigation employed a pentylenetetrazole-induced seizure model in zebrafish to assess neuroprotective effects. The results indicated that compounds similar to this compound significantly reduced seizure frequency and severity, suggesting their potential as therapeutic agents for epilepsy.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The diazepane scaffold is versatile, with substitutions at positions 1 and 4 significantly altering physicochemical and biological properties. Key analogs include:

1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (BK87972)
  • Structure : Position 1 substituted with oxane-4-carbonyl (tetrahydropyran-4-carbonyl) instead of 2-fluorobenzoyl.
  • Molecular Formula : C₁₅H₂₆N₂O₃ (MW: 282.38).
  • Key Differences : The oxane group introduces a six-membered ether ring, increasing hydrophilicity compared to the aromatic 2-fluorobenzoyl group. This may reduce membrane permeability but enhance solubility .
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide
  • Structure: Position 1 substituted with 2-cyanophenyl, coupled with a pentanamide chain.
  • Molecular Formula : C₂₇H₂₈N₄OS (MW: 459.6 as M+H⁺).
  • This compound showed dopamine D3 receptor selectivity, highlighting the impact of aromatic and linker modifications on target specificity .
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane
  • Structure : Bulky (4-chlorophenyl)(phenyl)methyl group at position 1.
  • Molecular Formula : C₁₈H₁₉ClN₂ (MW: 298.8).

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Substituents (Position 1/4) Molecular Weight LogP (Predicted) Biological Activity Key Reference
1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane 2-Fluorobenzoyl, oxolan-3-yl ~294.3* ~2.1 Hypothetical CNS modulation
BK87972 Oxane-4-carbonyl, oxolan-3-yl 282.38 1.8 Not reported
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2-Cyanophenyl, pentanamide 459.6 3.5 Dopamine D3 receptor agonist
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl-pyrazole 278.8 2.9 Serotonin receptor antagonist

*Estimated based on structural components.

  • Impact of Fluorine: The 2-fluorobenzoyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 2-cyanophenyl in ) due to reduced susceptibility to oxidative metabolism .

Q & A

Q. What green chemistry metrics apply to sustainable synthesis routes for this compound?

  • Answer : Atom economy (≥85%) and E-factor (≤5) are calculated for routes using bio-based solvents (e.g., cyclopentyl methyl ether). Life Cycle Assessment (LCA) compares waste generation across catalytic systems (homogeneous vs. heterogeneous) .

Methodological Considerations Table

Research AspectRecommended MethodsKey References
Synthesis OptimizationDOE, fractional factorial design
Computational Reaction DesignDFT, MD simulations
Degradation AnalysisForced degradation studies, LC-MS
Enantioselective SynthesisContinuous-flow reactors, chiral HPLC
Biological Activity ScreeningRadioligand assays, molecular docking

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